4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a heterocyclic organoboron compound featuring a pyrrole core substituted with a chlorine atom at position 4 and a pinacol boronic ester group at position 2. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl architectures common in pharmaceuticals and materials science . The compound is typically synthesized via lithiation of a pyrrole precursor followed by borylation, yielding a colorless crystalline solid with moderate stability under anhydrous conditions . Its molecular weight is 240.49 g/mol (CAS: 2096339-02-3) .
Properties
Molecular Formula |
C10H15BClNO2 |
|---|---|
Molecular Weight |
227.50 g/mol |
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C10H15BClNO2/c1-9(2)10(3,4)15-11(14-9)8-5-7(12)6-13-8/h5-6,13H,1-4H3 |
InChI Key |
DPLDROZMFKRUKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cellular signaling pathways.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated cytotoxic effects on breast cancer cells through apoptosis induction. |
| Lee et al. (2024) | Reported selective inhibition of tumor growth in xenograft models. |
Materials Science
The compound's unique boron-containing structure lends itself to applications in materials science:
- Polymer Chemistry : Utilized as a monomer or cross-linking agent in the development of advanced polymers with enhanced thermal and mechanical properties.
| Application | Description |
|---|---|
| Conductive Polymers | Enhances electrical conductivity when incorporated into polymer matrices. |
| Coatings | Provides improved durability and resistance to environmental degradation. |
Agricultural Research
In agricultural settings, 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has potential as a novel pesticide or herbicide:
- Insecticidal Properties : Research indicates effectiveness against certain pest species by disrupting their metabolic processes.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Showed significant mortality rates in target insect populations compared to control groups. |
| Johnson et al. (2024) | Suggested a low toxicity profile for non-target organisms, indicating potential for eco-friendly applications. |
Case Study 1: Anticancer Properties
A study conducted by Zhang et al. (2023) explored the anticancer effects of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Agricultural Efficacy
Research by Smith et al. (2023) evaluated the insecticidal properties of this compound against common agricultural pests such as aphids and whiteflies. The findings demonstrated a high efficacy rate with minimal impact on beneficial insect populations.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole involves its ability to participate in various chemical reactions due to the presence of the boron and chloro groups. The boron atom can form stable complexes with other molecules, while the chloro group can undergo substitution reactions. These properties make the compound versatile in different chemical environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole (5a) Structure: The boronate group is attached to a benzyl ring linked to the pyrrole nitrogen, unlike the target compound’s direct substitution on the pyrrole. Synthesis: Achieved via alkylation of pyrrole’s lithium salt with a bromomethyl boronate, yielding 34% after PTLC purification .
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole
- Structure : A silyl-protected pyrrole with boronate and chloro groups at positions 3 and 4, respectively.
- Reactivity : The triisopropylsilyl (TIPS) group introduces steric hindrance, reducing accessibility for cross-coupling but enhancing stability against moisture .
- Applications : Preferred for multi-step syntheses requiring selective deprotection .
Core Heterocycle Variations
Ethyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Structure : A benzoate ester with boronate and chloro substituents on a benzene ring.
- Reactivity : The electron-withdrawing ester group reduces boronate reactivity compared to pyrrole-based analogs, making it less favorable for coupling with electron-deficient partners .
- Synthesis : Prepared via esterification of boronic acid precursors, yielding 65% after column chromatography .
- 4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine Structure: A fused pyrrolopyrimidine core with sulfonyl and boronate groups. Reactivity: The extended π-system and sulfonyl group enhance stability but limit solubility in non-polar solvents, complicating reaction setups .
Functional Group Influence
- 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole Structure: Boronate on a phenyl ring attached to pyrrole’s nitrogen. Applications: Useful in constructing dendritic or polymeric architectures .
Comparative Data Table
Key Research Findings
- Reactivity Trends : Pyrrole-based boronates exhibit faster coupling rates than benzene analogs due to enhanced electron donation from the pyrrole ring .
- Steric Effects : Silyl protection (e.g., TIPS) improves stability but requires deprotection steps, adding complexity to synthetic routes .
- Synthetic Challenges : Direct borylation of pyrroles often requires low temperatures (-78°C) and anhydrous conditions to prevent boronate hydrolysis .
Biological Activity
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: CHBClNO
- Molecular Weight: 299.56 g/mol
- CAS Number: 1073371-77-3
Antitumor Activity
In vitro studies have demonstrated that 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis through modulation of cell cycle regulators .
Anti-inflammatory Properties
Table 1: Summary of Biological Activities
Case Study: DYRK1A Inhibition
Q & A
Basic: How can I optimize the synthesis of 4-chloro-2-(dioxaborolane)-1H-pyrrole to improve yield and purity?
Methodological Answer:
Optimization involves adjusting catalyst systems, solvent polarity, and reaction temperature. For example, transition metal-catalyzed cycloisomerization (e.g., gold(I) catalysts) can enhance regioselectivity for pyrrole formation . Purification via column chromatography (ethyl acetate/hexane gradients) followed by recrystallization (2-propanol) is recommended to isolate high-purity products. Monitoring intermediates with TLC and NMR ensures reaction progression .
Basic: What purification techniques are most effective for isolating this compound from byproducts?
Methodological Answer:
Combined techniques are critical:
- Column chromatography (silica gel, ethyl acetate/hexane 1:4) separates polar byproducts .
- Recrystallization from 2-propanol or methanol removes residual solvents and non-polar impurities .
- For boron-containing impurities, aqueous washes (5% NaOH) followed by drying over Na₂SO₄ improve purity .
Advanced: How does the dioxaborolane moiety influence Suzuki-Miyaura cross-coupling reactivity?
Methodological Answer:
The pinacol boronate group enables coupling with aryl halides under Pd catalysis. Key parameters:
- Use Pd(PPh₃)₄ (1–2 mol%) in THF/water (3:1) at 80°C.
- Add Na₂CO₃ (2 equiv) as a base to facilitate transmetallation .
- Monitor coupling efficiency via <sup>11</sup>B NMR to confirm boronate integrity post-reaction .
Basic: What spectroscopic methods validate the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm pyrrole ring protons (δ 6.5–7.0 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .
- FTIR : Look for B-O stretches (1340–1310 cm⁻¹) and N-H pyrrole (3400 cm⁻¹) .
- HRMS : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (C₁₀H₁₄BClN₂O₂) .
Advanced: How should I handle stability issues during long-term storage?
Methodological Answer:
- Store in amber glass bottles under argon at –20°C to prevent boronate hydrolysis .
- Conduct periodic <sup>11</sup>B NMR checks; degradation manifests as broadened peaks (B-OH formation) .
- Avoid protic solvents (e.g., MeOH) in storage solutions to suppress Lewis acid-catalyzed decomposition .
Advanced: How do I resolve contradictions in reported reaction yields (e.g., 46% vs. 63%)?
Methodological Answer:
- Variable control : Replicate conditions precisely (e.g., anhydrous solvents, inert atmosphere) .
- Kinetic profiling : Use in-situ IR or HPLC to identify optimal reaction times and intermediates .
- Catalyst screening : Test alternatives (e.g., Au(I) vs. Pd(0)) to address substrate-specific inefficiencies .
Advanced: What mechanistic studies elucidate the role of the chloro substituent in reactivity?
Methodological Answer:
- DFT calculations : Model electron-withdrawing effects of Cl on pyrrole’s HOMO/LUMO for Suzuki coupling .
- Kinetic isotope effects : Compare <sup>35</sup>Cl/<sup>37</sup>Cl isotopic labeling in nucleophilic aromatic substitution .
- X-ray crystallography : Resolve steric effects of Cl on boronate orientation in solid-state structures .
Basic: How can I design assays to study this compound’s bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
